H-Arg-ser-OH-acetate salt
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Overview
Description
H-Arg-ser-OH-acetate salt, also known as L-arginyl-L-serine acetate salt, is a dipeptide compound composed of the amino acids arginine and serine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C11H23N5O6, and it has a molecular weight of 321.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-ser-OH-acetate salt typically involves the coupling of L-arginine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors and automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
H-Arg-ser-OH-acetate salt can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino groups in arginine and serine can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine can yield nitric oxide and citrulline, while substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
H-Arg-ser-OH-acetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of H-Arg-ser-OH-acetate salt involves its interaction with specific molecular targets and pathways. Arginine, a component of the compound, is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound can also interact with enzymes and receptors involved in cellular signaling, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH, acetate salt
- H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH, acetate salt
Uniqueness
H-Arg-ser-OH-acetate salt is unique due to its specific combination of arginine and serine, which imparts distinct biochemical properties. Compared to other similar compounds, it has a unique mechanism of action related to nitric oxide production and its potential therapeutic applications in cardiovascular health .
Properties
Molecular Formula |
C11H23N5O6 |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4) |
InChI Key |
PQZNYIQAAJXFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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